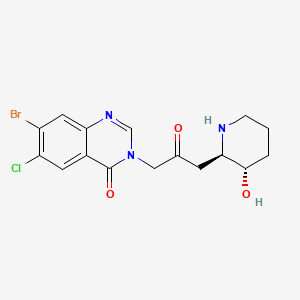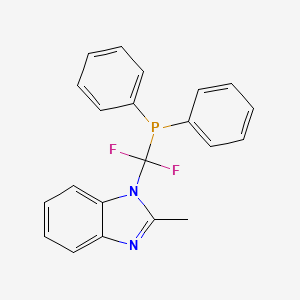![molecular formula C16H18F2N2O B7838748 Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-](/img/structure/B7838748.png)
Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]- is a complex organic compound featuring a cyclohexanol core with a difluoro-substituted imidazole group attached to it
Synthetic Routes and Reaction Conditions:
Imidazole Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diamines with 1,2-diketones or aldehydes under acidic conditions.
Coupling Reactions: The difluoro-imidazole group can be attached to the cyclohexanol core through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like chromyl chloride or potassium permanganate.
Reduction: The imidazole ring can undergo reduction reactions, often using hydrogenation techniques.
Substitution: The fluorine atoms in the difluoro-imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, and suitable solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Cyclohexanone.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various nucleophiles.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The imidazole group is known for its biological activity, and this compound could be explored for its biological effects.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in biological systems, the imidazole group could interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed research and experimentation.
Comparaison Avec Des Composés Similaires
Imidazole derivatives: Other imidazole-containing compounds with different substituents.
Fluorinated organic compounds: Compounds with fluorine atoms in different positions or on different cores.
Uniqueness: Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]- is unique due to its specific combination of a cyclohexanol core with a difluoro-substituted imidazole group, which may offer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-[difluoro-(2-phenylimidazol-1-yl)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c17-16(18,15(21)9-5-2-6-10-15)20-12-11-19-14(20)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,21H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRSUELULYISKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(N2C=CN=C2C3=CC=CC=C3)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B7838774.png)


